![molecular formula C17H19N3O4 B2844646 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1795484-52-4](/img/structure/B2844646.png)
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural elements. It includes a tetrahydropyran ring, a pyrazole ring, and a dioxole ring attached to a benzene ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the reaction of the corresponding amines, aldehydes, or acids with appropriate reagents . For example, tetrahydropyranyl ethers can be derived from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, for instance, is a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the functional groups present. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, tetrahydropyran is a colorless volatile liquid .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
New pyrazole derivatives related to the chemical structure of interest have been synthesized and characterized using various spectral studies. Their molecular structures were confirmed by single crystal X-ray diffraction, revealing the pyrazole ring adopts an E-form conformation. These structures are stabilized by intermolecular hydrogen bonds, forming supramolecular self-assembly, which is crucial for understanding the molecular interactions and properties of such compounds (Kumara et al., 2017).
Antiviral Activity
Research on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus. These findings highlight the potential of such compounds in developing new antiviral drugs (Hebishy et al., 2020).
Antimicrobial and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their antimicrobial and anti-5-lipoxygenase activities. These compounds have shown promising results, suggesting their potential as therapeutic agents in treating bacterial infections and inflammatory diseases (Rahmouni et al., 2016).
Synthesis Methodologies
Studies have developed practical synthesis methods for orally active CCR5 antagonists, demonstrating the versatility of pyrazole derivatives in medicinal chemistry. These methods offer a basis for the synthesis of compounds with significant therapeutic potential (Ikemoto et al., 2005).
Propiedades
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(13-1-2-15-16(7-13)24-11-23-15)19-14-8-18-20(10-14)9-12-3-5-22-6-4-12/h1-2,7-8,10,12H,3-6,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBJNRRMQCSCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

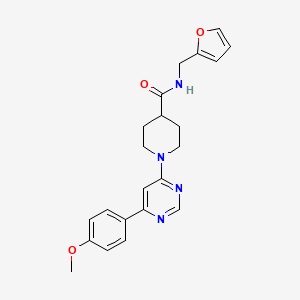
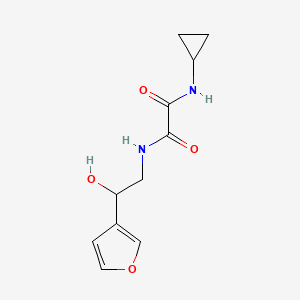
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)
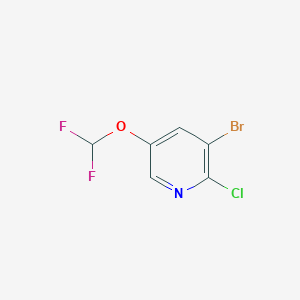
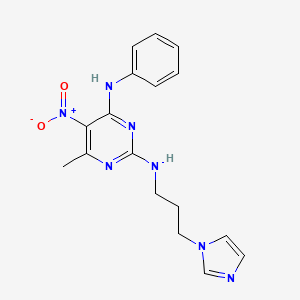
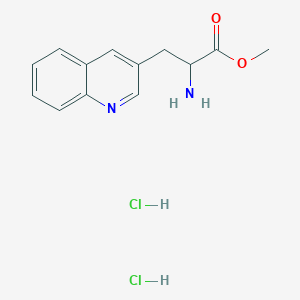
![2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)
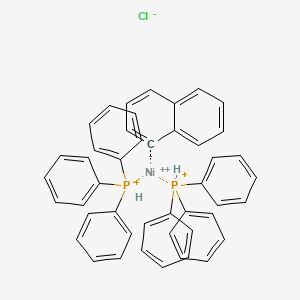
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2844583.png)
![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)
![3,4-Dimethoxybenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2844585.png)